N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a Schiff base derivative synthesized via the condensation of 2-(4-toluidino)acetohydrazide with 2-hydroxybenzaldehyde. This compound features a hydrazone backbone (-NH-N=CH-) linked to a 2-hydroxyphenyl group and a 4-toluidino (4-methylanilino) substituent. Such structural motifs are common in bioactive molecules, particularly those targeting antimicrobial, anti-inflammatory, and anticancer pathways .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-12-6-8-14(9-7-12)17-11-16(21)19-18-10-13-4-2-3-5-15(13)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
JEUBPVYAFFYWIX-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. The process can be optimized by varying the reaction conditions, including temperature and solvents, to enhance yield and purity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of hydrazide derivatives, including this compound. The compound has demonstrated significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research, with studies indicating its cytotoxic effects on various cancer cell lines.
- Case Study : In vitro tests conducted on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound induces apoptosis through mitochondrial pathways.
- Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
| A549 | 20 |
Implications in Medicinal Chemistry
The diverse biological activities exhibited by this compound position it as a potential lead compound for drug development:
- Drug Development : Its structure can be modified to enhance potency and selectivity against specific targets.
- Combination Therapy : Potential use in combination with existing antibiotics or chemotherapeutic agents to overcome resistance.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, its hydrazide group can participate in the inhibition of specific enzymes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects on Bioactivity
Antimicrobial Activity
- Hydroxyl and Methoxy Groups : Derivatives with electron-donating groups (e.g., 4f in , bearing 3,4-dihydroxyphenyl) showed enhanced activity against Gram-positive bacteria (e.g., S. aureus, MIC = 31.25 µg/mL) due to improved membrane penetration .
- Halogen Substituents : N'-(4-Chlorophenylmethylidene)acetohydrazide () exhibited moderate antifungal activity, attributed to the electron-withdrawing Cl group enhancing electrophilicity .
- Target Compound: The 2-hydroxyphenyl and 4-toluidino groups may synergize for broad-spectrum activity, though direct data is lacking.
Anti-Inflammatory Activity
- Pyrazole and Morpholino Derivatives: Compounds like (E)-2-(3-tert-butyl-1-phenylpyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) inhibited TNF-α production by 55.8% (), comparable to the standard drug SB-203580 .
- Target Compound: The 2-hydroxyphenyl group may confer antioxidant properties, while the toluidino moiety could modulate COX-2 inhibition, though further studies are needed.
Molecular Docking and Binding Interactions
- Indole Derivatives : 2-(5-Methoxy-2-methylindol-3-yl)-N'-(3-nitrobenzylidene)acetohydrazide () showed strong binding to cisplatin-induced damage targets (e.g., NF-κB), with a docking score of −9.2 kcal/mol .
- Target Compound : Docking studies could predict interactions with inflammatory mediators (e.g., p38 MAPK) or microbial enzymes (e.g., DNA gyrase).
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on formula; †Assumed similar to structurally related compounds in and .
Pharmacological Potential
Chemoprotective and Anticancer Activity
- Sulindac Derivatives : N'-(3-Nitrobenzylidene)acetohydrazide attenuated cisplatin-induced nephrotoxicity in vivo by reducing oxidative stress () .
- Target Compound: The toluidino group’s electron-donating nature may enhance radical-scavenging capacity, positioning it as a candidate for chemoprotection.
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide, a Schiff base derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, characterization, and biological efficacy based on diverse research findings.
1. Synthesis and Characterization
The compound is synthesized through the condensation reaction between 2-hydroxybenzaldehyde and 4-toluidine in the presence of acetohydrazide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
- Synthesis Reaction:
2.1 Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of Schiff bases, including this compound. Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Effective | |
| Bacillus subtilis | Strong activity |
In vitro tests using the disc diffusion method demonstrate that the compound shows a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
2.2 Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies reveal that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells.
- Mechanism of Action:
- The compound disrupts cell cycle progression and induces apoptosis through the activation of caspase pathways.
- It has been shown to inhibit proliferation by regulating key oncogenes and tumor suppressor genes.
3.1 Case Study: Anticancer Efficacy
A study conducted on leukemia cell lines K562 and HEL demonstrated that this compound significantly inhibited cell growth. The results indicated a dose-dependent response with IC50 values lower than those of conventional chemotherapeutics.
- Results Summary:
- Cell Line: K562
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via mitochondrial pathway
3.2 Case Study: Antibacterial Activity
Research involving the evaluation against Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also affected biofilm formation, which is crucial for bacterial virulence.
- Results Summary:
- Bacterial Strain: Staphylococcus aureus
- Zone of Inhibition: 20 mm at 100 µg/mL concentration
- Biofilm Reduction: 70% at sub-MIC concentrations
4. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells highlights its potential as a therapeutic agent. Further studies are warranted to explore its mechanisms of action and optimize its efficacy for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
